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molecular formula C12H14BrNO3 B8644974 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one

6-(3-bromo-2-hydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B8644974
M. Wt: 300.15 g/mol
InChI Key: GAABHZOHQTWJJW-UHFFFAOYSA-N
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Patent
US08722670B2

Procedure details

To a stirred solution of 6-(oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one (0.2 g, 0.909 mmol) in dry THF (5 mL) was added acetic acid (0.162 g, 2.272 mmol) and lithium bromide (0.118 g, 1.363 mmol). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated to remove solvent and water was added (25 mL). The solid was filtered and dried to give crude 6-(3-bromo-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one as an off-white solid (0.25 g, 91.675 mmol). LCMS: RT 0.65 min; LCMS (ES-API), m/z 300.0 (M+H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
0.118 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[CH2:10][CH2:9]2.C(O)(=O)C.[Br-:21].[Li+]>C1COCC1>[Br:21][CH2:3][CH:2]([OH:1])[CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][C:11](=[O:16])[CH2:10][CH2:9]2 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
O1C(C1)COC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
0.162 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.118 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent and water
ADDITION
Type
ADDITION
Details
was added (25 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(COC=1C=C2CCC(NC2=CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91.675 mmol
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 10085.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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